molecular formula C7H10O3 B2805308 2-But-3-ynoxypropanoic acid CAS No. 1598523-19-3

2-But-3-ynoxypropanoic acid

Cat. No.: B2805308
CAS No.: 1598523-19-3
M. Wt: 142.154
InChI Key: FMTFVHGFYJZADU-UHFFFAOYSA-N
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Description

2-But-3-ynoxypropanoic acid is an organic compound characterized by the presence of both an alkyne and a carboxylic acid functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.

Scientific Research Applications

2-But-3-ynoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynoxypropanoic acid typically involves the reaction of propargyl alcohol with a suitable carboxylating agent. One common method is the esterification of propargyl alcohol with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-But-3-ynoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide are commonly used oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Mechanism of Action

The mechanism of action of 2-But-3-ynoxypropanoic acid involves its ability to participate in various chemical reactions due to the presence of both an alkyne and a carboxylic acid group. The alkyne group can undergo cycloaddition reactions, while the carboxylic acid group can form esters and amides. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis.

Comparison with Similar Compounds

    Propargyl alcohol: Shares the alkyne group but lacks the carboxylic acid functionality.

    3-Butyn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    2-Butynoic acid: Contains an alkyne and a carboxylic acid group but differs in the position of the functional groups.

Uniqueness: 2-But-3-ynoxypropanoic acid is unique due to the combination of its alkyne and carboxylic acid groups, which allows it to undergo a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry, offering versatility that similar compounds may lack.

Properties

IUPAC Name

2-but-3-ynoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-5-10-6(2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFVHGFYJZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598523-19-3
Record name 2-(but-3-yn-1-yloxy)propanoic acid
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